molecular formula C25H18ClF2N3O5 B12469256 5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide

Cat. No.: B12469256
M. Wt: 513.9 g/mol
InChI Key: UHODTEOLRKWNPX-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, difluorophenyl group, dioxoisoindolyl group, and nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a suitable benzene derivative, followed by chlorination and the introduction of the difluorophenyl group. The dioxoisoindolyl group is then attached through a series of condensation reactions. The final step involves the coupling of the intermediate with the nitrobenzamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4,5-difluoronitrobenzene
  • 5-(4-chloro-phenyl)-furan-2-ylmethylene-m-tolyl-amine

Uniqueness

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H18ClF2N3O5

Molecular Weight

513.9 g/mol

IUPAC Name

5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide

InChI

InChI=1S/C25H18ClF2N3O5/c26-15-7-9-21(31(35)36)19(13-15)25(34)29(22-10-8-16(27)14-20(22)28)11-3-4-12-30-23(32)17-5-1-2-6-18(17)24(30)33/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

UHODTEOLRKWNPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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